Articaine Impurity A
Description
Significance of Impurity Control in Pharmaceutical Drug Substances
The control of impurities in pharmaceutical drug substances and products is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of medications. gmpinsiders.compharmaffiliates.com Impurities are extraneous chemicals that can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interaction with excipients and packaging materials. gmpinsiders.com The presence of these impurities, even in minute quantities, can potentially decrease the therapeutic effect of the drug, reduce its shelf-life, and in some cases, induce toxic effects. veeprho.com Therefore, rigorous identification, quantification, and control of impurities are paramount to ensure patient safety and meet regulatory standards. globalpharmatek.comwisdomlib.org Impurity profiling, a systematic process to detect, identify, and quantify impurities, is an essential component of quality control in the pharmaceutical industry. globalpharmatek.com
Regulatory Frameworks Influencing Pharmaceutical Impurity Research Methodologies
To ensure global harmonization in the quality, safety, and efficacy of medicines, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines. ich.org These guidelines are widely adopted by regulatory authorities worldwide. Specifically, the ICH Q3 series of guidelines provides a comprehensive framework for the control of impurities. biotech-spain.com
ICH Q3A(R2) focuses on impurities in new drug substances, providing guidance on the reporting, identification, and qualification of impurities. gmpinsiders.combiotech-spain.comjpionline.org
ICH Q3B(R2) addresses impurities in new drug products. gmpinsiders.combiotech-spain.com
ICH Q3C(R8) provides guidelines for residual solvents. gmpinsiders.combiotech-spain.com
ICH Q3D(R2) deals with elemental impurities. biotech-spain.com
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities. jpionline.orgjpionline.org
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.orgjpionline.org Adherence to these regulatory standards is mandatory for the approval and marketing of pharmaceutical products.
Overview of Articaine (B41015) in Pharmaceutical Applications and the Rationale for Impurity A Research
Articaine is an amide-type local anesthetic widely used in dental and medical procedures. synzeal.comnih.govwikipedia.org It is favored for its rapid onset and intermediate duration of action. nih.govdovepress.com Structurally, articaine is unique among local anesthetics as it contains a thiophene (B33073) ring instead of a benzene (B151609) ring, which contributes to its lipid solubility. wikipedia.orgfda.gov It also possesses an ester group, leading to rapid metabolism in the blood and tissues, which may lower the risk of systemic toxicity compared to other local anesthetics. wikipedia.org
Given the widespread clinical use of articaine, ensuring its purity is of utmost importance. The synthesis and storage of articaine can lead to the formation of related substances, or impurities. Articaine Impurity A is one such process-related impurity that requires careful monitoring and control to ensure the safety and quality of the final drug product. synzeal.comaxios-research.com Research into this compound is driven by the need to develop and validate analytical methods for its detection and quantification, to understand its physicochemical properties and stability, and to establish acceptable limits in both the drug substance and the finished product, in line with regulatory requirements.
Current State of Research on Articaine Impurities: A Focused Review on this compound
Research on articaine impurities primarily focuses on their identification, synthesis, and the development of analytical methods for their control. synzeal.comaxios-research.com this compound, also known as Acetamidoarticaine, is a known impurity listed in the European Pharmacopoeia (EP). synzeal.comaxios-research.com Reference standards for this compound are commercially available and are used for analytical method development, validation, and quality control applications. synzeal.comaxios-research.com Studies have focused on developing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound from the parent drug and other potential impurities. antecscientific.comdrugfuture.com The characterization of this impurity is crucial for assessing its potential impact on the safety and efficacy of articaine-containing products.
Chemical Profile of this compound
| Identifier | Value | Source |
| Chemical Name (EP) | Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate | synzeal.comsimsonpharma.com |
| Chemical Name (USP) | Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate | synzeal.comsimsonpharma.com |
| Synonym | Acetamidoarticaine | synzeal.comalentris.org |
| CAS Number | 1712677-79-6 (free base) | synzeal.comsimsonpharma.com |
| Molecular Formula | C12H18N2O3S | synzeal.comsimsonpharma.com |
| Molecular Weight | 270.35 g/mol | simsonpharma.comlgcstandards.com |
Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | nacchemical.com |
| Melting Point | 173-180°C | nacchemical.com |
| Purity | ≥99% | nacchemical.com |
| Storage Temperature | +4°C | lgcstandards.com |
Structure
3D Structure
Properties
CAS No. |
1712677-79-6 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-6-9(15)14-10-8(2)7-18-11(10)12(16)17-3/h7,13H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
DSGKAUAFDAOGME-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC1=C(SC=C1C)C(=O)OC |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Acetamidoarticaine HCl |
Origin of Product |
United States |
Elucidation of Articaine Impurity a Formation Pathways
Investigation of Process-Related Impurity Formation During Articaine (B41015) Synthesis
The synthesis of articaine is a multi-step process that can inadvertently lead to the formation of impurities if reaction conditions and starting materials are not strictly controlled. Articaine Impurity A is a primary example of a process-related impurity, with its formation being intrinsically linked to the synthetic route of articaine.
Analysis of Synthetic Route Variables Contributing to this compound Generation
The conventional synthesis of articaine involves the acylation of methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropionyl chloride, followed by amination with n-propylamine. patsnap.comgoogle.com The structural difference between articaine and this compound lies in the acyl side chain. Articaine possesses a 2-(propylamino)propanoyl group, whereas Impurity A contains a 2-(propylamino)acetyl group. This structural variance strongly suggests that the primary variable contributing to the generation of this compound is the presence of an incorrect starting material or reagent in the acylation step.
The most probable cause for the formation of this compound is the presence of 2-chloroacetyl chloride as an impurity in the 2-chloropropionyl chloride reagent. If 2-chloroacetyl chloride is present, it will compete with 2-chloropropionyl chloride in the acylation of methyl 3-amino-4-methylthiophene-2-carboxylate, leading to the formation of the corresponding acetyl intermediate, which then reacts with n-propylamine to yield this compound.
| Variable | Contribution to Impurity A Formation |
| Purity of 2-chloropropionyl chloride | The presence of 2-chloroacetyl chloride as a contaminant is the most direct route to the formation of this compound. |
| Reaction Temperature | Elevated temperatures during the acylation step could potentially lead to side reactions, although the direct formation of Impurity A from articaine or its immediate precursors due to temperature is not the primary proposed mechanism. |
| Reaction Time | Prolonged reaction times might increase the likelihood of side reactions, but the fundamental cause of Impurity A formation remains the presence of the incorrect acylating agent. |
Role of Intermediates and Reagents in this compound Formation
The key reagents and intermediates in the synthesis of articaine play a direct role in the potential formation of this compound.
Methyl 3-amino-4-methylthiophene-2-carboxylate: This is the core intermediate that undergoes acylation. Its purity is crucial, but it is not the source of the acetyl group in Impurity A.
2-Chloropropionyl chloride: This is the intended acylating agent. As previously mentioned, its purity is the most critical factor. The presence of 2-chloroacetyl chloride as a contaminant will directly lead to the formation of the impurity.
n-Propylamine: This reagent is introduced in the final step to displace the chlorine atom. It reacts with both the desired propionyl intermediate and the undesired acetyl intermediate to form articaine and this compound, respectively.
The formation of this compound can be considered a parallel reaction to the main synthesis of articaine, driven by the presence of a reactive impurity in a key reagent.
Mechanistic Probes into Side Reactions Yielding this compound
The mechanism for the formation of this compound is analogous to the main reaction for the synthesis of articaine. The primary amine of methyl 3-amino-4-methylthiophene-2-carboxylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is a nucleophilic acyl substitution reaction, which results in the formation of an amide bond and the elimination of hydrochloric acid. The resulting intermediate, methyl 3-[(2-chloroacetyl)amino]-4-methylthiophene-2-carboxylate, then undergoes a nucleophilic substitution reaction with n-propylamine, where the amine displaces the chloride ion to form this compound.
This side reaction competes with the main reaction, and the relative amounts of articaine and this compound formed will depend on the relative concentrations and reactivities of 2-chloropropionyl chloride and 2-chloroacetyl chloride.
Studies on Degradation Pathways Leading to this compound
Forced degradation studies are essential for identifying the potential degradation products of a drug substance under various stress conditions, thereby establishing its intrinsic stability.
Forced Degradation Studies for this compound Identification
The primary degradation pathway for articaine is the hydrolysis of its methyl ester group, which leads to the formation of articainic acid (also known as Articaine Impurity B). nih.govresearchgate.net This hydrolysis can occur under both acidic and basic conditions.
While comprehensive forced degradation studies on articaine have been conducted to identify its major degradants, the available literature does not indicate that this compound is a significant degradation product of articaine. The chemical transformation from articaine to this compound would require the cleavage of a carbon-carbon bond in the propanoyl side chain, which is a chemically unfavorable process under typical forced degradation conditions.
Influence of Stress Conditions on this compound Generation
Standard forced degradation studies typically involve exposing the drug substance to the following stress conditions:
Acidic Hydrolysis: Treatment with hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Treatment with sodium hydroxide (B78521) or potassium hydroxide.
Oxidative Degradation: Treatment with hydrogen peroxide.
Thermal Degradation: Exposure to high temperatures.
Photolytic Degradation: Exposure to UV and visible light.
Under these conditions, the ester and amide functionalities of the articaine molecule are the most susceptible to degradation. As mentioned, the ester hydrolysis to form articainic acid is the predominant degradation pathway. While other minor degradation products may form, the generation of this compound from the degradation of articaine has not been reported as a significant pathway. The stability of the propanoyl side chain of articaine suggests that its conversion to an acetyl side chain (as in Impurity A) is unlikely under these stress conditions.
| Stress Condition | Expected Major Degradation Product of Articaine | Likelihood of this compound Formation |
| Acidic Hydrolysis | Articainic Acid (Impurity B) | Unlikely |
| Basic Hydrolysis | Articainic Acid (Impurity B) | Unlikely |
| Oxidation | N-oxides and other oxidation products | Unlikely |
| Thermal Degradation | Various decomposition products | Unlikely |
| Photolytic Degradation | Various photodecomposition products | Unlikely |
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for articaine. The articaine molecule contains both an ester and an amide linkage, both of which are susceptible to hydrolysis. The ester group in articaine is particularly prone to rapid hydrolysis by plasma esterases in the body, leading to its primary metabolite, articainic acid. researchgate.netresearchgate.netklivon.comnih.govwikipedia.org This rapid metabolism contributes to articaine's favorable safety profile. researchgate.netklivon.com
However, under in-vitro conditions of acidic or basic stress, both the ester and amide bonds can be cleaved. The formation of this compound, which retains the methyl ester group but has a modified side chain, suggests that hydrolysis of the amide bond is a key step in its formation under certain hydrolytic conditions. The specific pH conditions that favor the formation of Impurity A over other degradation products would require further investigation through forced degradation studies.
Table 1: Potential Hydrolytic Degradation Reactions of Articaine
| Susceptible Bond | Condition | Potential Product |
| Ester Linkage | Enzymatic (in-vivo), Acidic/Basic | Articainic Acid |
| Amide Linkage | Acidic/Basic | This compound and other related compounds |
Oxidative Degradation Pathways
Photolytic Degradation Processes
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of drug molecules. The stability of a drug under light exposure is a critical parameter evaluated during pharmaceutical development. While articaine is generally considered stable under normal storage conditions, forced photostability studies are required to understand its degradation profile under intense light. Photolytic degradation can involve complex reactions, including oxidation and cleavage of chemical bonds. The thiophene (B33073) ring and the carbonyl groups in the articaine molecule are potential chromophores that could absorb UV radiation, leading to the formation of degradation products, which may include this compound.
Thermal Degradation Kinetics
Elevated temperatures can accelerate the degradation of pharmaceutical compounds. Thermal degradation studies, conducted at temperatures higher than those used for accelerated stability testing, help in understanding the thermal stability of a drug and identifying potential degradation products that may form during manufacturing or improper storage. A study on the thermal degradation of some local anesthetics indicated that they undergo decomposition at elevated temperatures. researchgate.net The specific thermal degradation pathway for articaine leading to the formation of Impurity A and the kinetics of this process would require dedicated thermal stress testing and analysis. Such studies would involve subjecting articaine to various high temperatures and analyzing the resulting degradants over time to determine the rate of formation of Impurity A and the activation energy for the degradation process.
Identification of Degradation Hotspots in the Articaine Molecular Structure Leading to Impurity A
The molecular structure of articaine possesses specific "hotspots" that are more susceptible to chemical degradation, leading to the formation of impurities like Impurity A.
Amide Linkage: The amide bond connecting the thiophene ring to the propionamido side chain is a primary hotspot. Its cleavage through hydrolysis is a direct pathway to the formation of precursors to this compound.
Thiophene Ring: The sulfur-containing thiophene ring is another potential degradation hotspot, particularly susceptible to oxidative reactions. Oxidation of the sulfur atom or the ring itself could lead to a variety of degradation products.
A comprehensive understanding of these degradation hotspots and the conditions that trigger their reactivity is essential for the development of stable articaine formulations and for ensuring the quality and safety of the final pharmaceutical product.
Table 2: Summary of Potential Degradation Hotspots in Articaine
| Molecular Feature | Type of Degradation | Potential Consequence |
| Amide Linkage | Hydrolysis | Formation of Impurity A precursors |
| Thiophene Ring | Oxidation | Formation of various degradation products |
| Ester Linkage | Hydrolysis | Formation of Articainic Acid |
Advanced Analytical Methodologies for Articaine Impurity a Profiling and Quantification
Chromatographic Separation Techniques for Articaine (B41015) Impurity A
Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary separating power to resolve complex mixtures of the API and its related substances. For Articaine Impurity A, a range of liquid and gas chromatography techniques are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Articaine and its impurities. Reversed-phase (RP-HPLC) is the predominant mode of separation.
Method development for this compound focuses on optimizing parameters to achieve a robust separation from the parent drug and other related substances. A key reference is the United States Pharmacopeia (USP) monograph for Articaine Hydrochloride, which outlines a procedure for the analysis of organic impurities. drugfuture.com This method utilizes a reversed-phase C18 (L1 packing) or C8 (L7 packing) column. drugfuture.comantecscientific.com The mobile phase is a critical component, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). drugfuture.comsielc.com To enhance retention and improve peak shape, an ion-pairing agent such as sodium 1-heptanesulfonate is often incorporated into the buffer, which is maintained at an acidic pH. drugfuture.comantecscientific.com
A standard USP method for organic impurities in Articaine Hydrochloride specifies a mobile phase of acetonitrile and a pH 2.0 buffer solution containing sodium 1-heptanesulfonate and potassium dihydrogen phosphate (B84403) in a 1:3 ratio. drugfuture.com Detection is commonly performed using a UV detector set to a wavelength of 276 nm. drugfuture.com For quantification, a standard solution of USP Articaine Related Compound A (the synonym for this compound) is prepared at a low concentration (e.g., 2 µg/mL) to ensure the method's sensitivity and accuracy. synzeal.comdrugfuture.com
| Parameter | Condition 1 (Based on USP) drugfuture.com | Condition 2 (General RP-HPLC) researchgate.net |
|---|---|---|
| Stationary Phase (Column) | L1 packing (C18), 4.6-mm × 25-cm | Reversed-phase C8 |
| Mobile Phase | Acetonitrile and Buffer (1:3) | Phosphate buffer-acetonitrile (88:12, v/v) |
| Buffer Composition | Sodium 1-heptanesulfonate and potassium dihydrogen phosphate in water, adjusted to pH 2.0 with phosphoric acid | Phosphate buffer |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 276 nm | UV at 274 nm |
| Column Temperature | 45°C | Not specified |
Ultra-Performance Liquid Chromatography (UPLC) Applications in this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC.
While specific UPLC methods dedicated solely to this compound are not extensively detailed in public literature, existing HPLC methods are readily adaptable to the UPLC platform. sielc.com The scalability of HPLC methods to UPLC allows for a significant reduction in analysis time—often by a factor of up to 10—while consuming less solvent. sielc.com For impurity profiling, this means higher throughput for quality control testing and faster feedback during process development. The enhanced resolution of UPLC is particularly beneficial for separating closely eluting impurities that might co-elute in an HPLC system, ensuring more accurate quantification of this compound.
Gas Chromatography (GC) for Volatile this compound Precursors or Degradants
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique is highly valuable for monitoring its potential precursors from the Articaine synthesis process or for identifying volatile degradation products.
For instance, the synthesis of Articaine involves several reagents and intermediates that could be monitored by GC to ensure their clearance. A forced degradation study of a related amide-type local anesthetic, lidocaine, utilized a GC-Flame Ionization Detection (GC-FID) method to investigate degradation products. nih.gov A similar approach could be applied to Articaine, where samples are subjected to stress conditions (acid, base, oxidation, heat) and the resulting volatile degradants are analyzed by GC. A study on Articaine determination in blood employed a GC-FID system with an HP INNOwax capillary column, demonstrating the technique's applicability to the parent compound and by extension, its related substances. impactfactor.org Coupling GC with Mass Spectrometry (GC-MS) provides an even more powerful tool for the identification of unknown volatile impurities.
Chiral Chromatography Approaches for Stereoisomeric this compound Variants
Chirality is a critical aspect of drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. researchgate.net The Articaine molecule contains a chiral center at the alpha-carbon of the N-propylalanine group. Consequently, this compound, which retains this part of the structure, is also a chiral molecule. Therefore, it is essential to have analytical methods capable of separating its potential stereoisomers.
Chiral chromatography is the primary technique for separating enantiomers. nih.gov This can be achieved directly using a chiral stationary phase (CSP) in an HPLC system. wvu.edu CSPs are designed to interact differently with each enantiomer, leading to different retention times and subsequent separation. While the literature does not specify a particular chiral method for this compound, methods developed for the parent drug or similar chiral local anesthetics are applicable. nih.gov The development of a stereoselective HPLC method for articaine and its primary metabolite has been studied, highlighting the importance of chiral separation in this context. researchgate.net Such methods are crucial for ensuring that the impurity profile is stereochemically defined, as regulatory agencies may require the quantification of individual enantiomers of an impurity.
Spectroscopic Characterization Strategies for this compound Structural Elucidation
While chromatography excels at separating and quantifying compounds, spectroscopy is indispensable for determining their chemical structure. For the definitive identification and structural elucidation of an unknown impurity like this compound, a combination of spectroscopic techniques is employed, with Nuclear Magnetic Resonance (NMR) being the most powerful.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within a molecule. Commercial suppliers of the this compound reference standard confirm its structure using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. klivon.com
The process of structural elucidation for this compound using NMR involves several key experiments:
¹H NMR: This one-dimensional experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment (chemical shift), the number of protons (integration), and neighboring protons (spin-spin coupling).
¹³C NMR: This experiment detects the carbon atoms, revealing the carbon skeleton of the molecule.
2D NMR Experiments: Two-dimensional techniques are crucial for piecing the structural puzzle together.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different molecular fragments and identifying quaternary carbons. core.ac.uk
By systematically analyzing the data from these experiments, chemists can definitively piece together the structure of this compound and confirm its identity as Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate. synzeal.com
| NMR Technique | Purpose in this compound Structure Elucidation |
|---|---|
| ¹H NMR (Proton NMR) | Identifies proton environments, count, and connectivity through coupling. |
| ¹³C NMR (Carbon NMR) | Determines the number and type of carbon atoms in the molecular skeleton. |
| COSY (2D) | Maps ¹H-¹H spin-spin coupling networks to establish proton connectivity. core.ac.uk |
| HSQC (2D) | Correlates protons to their directly attached carbons (¹JCH). core.ac.uk |
| HMBC (2D) | Establishes long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH) to link molecular fragments. core.ac.uk |
Infrared (IR) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. The resulting spectrum is a unique "molecular fingerprint." journalwjbphs.com For this compound, IR spectroscopy can confirm the presence of key functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 |
| Secondary Amide (N-H) | Stretching | 3250 - 3400 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 |
| Amide Carbonyl (C=O) | Stretching | 1650 - 1680 |
| Thiophene (B33073) Ring (C=C) | Stretching | ~1500 - 1600 |
| Ester (C-O) | Stretching | 1100 - 1300 |
Ultraviolet-Visible (UV/Vis) Spectroscopy for this compound Quantification and Detection
Ultraviolet-Visible (UV/Vis) spectroscopy is a versatile analytical technique used for both qualitative detection and quantitative measurement of substances. researchgate.net The method is based on the absorption of UV or visible light by molecules containing chromophores. The structure of this compound, which includes the substituted thiophene ring and carbonyl groups, acts as a chromophore, allowing it to absorb light in the UV range.
For quantification, a calibration curve is established by measuring the absorbance of several standard solutions of known concentrations of this compound reference standard at its wavelength of maximum absorbance (λmax). The concentration of the impurity in a sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law. This method is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for the precise quantification of impurities in drug substances. researchgate.net
Mass Spectrometry Applications for this compound Molecular Information
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, its elemental composition, and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound (hydrochloride form), the molecular formula is C₁₂H₁₈N₂O₃S·HCl. klivon.com The theoretical accurate mass of the protonated free base [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the elemental composition.
Table 3: Molecular and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula (Free Base) | C₁₂H₁₈N₂O₃S lgcstandards.com |
| Molecular Weight (Free Base) | 270.35 g/mol lgcstandards.com |
| Molecular Formula (HCl Salt) | C₁₂H₁₈N₂O₃S·HCl klivon.com |
| Molecular Weight (HCl Salt) | 306.81 g/mol klivon.com |
| Theoretical Accurate Mass [M+H]⁺ | 271.1111 [Calculated] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. This fragmentation pattern is predictable and reproducible, serving as a fingerprint for the molecule's structure.
The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds, primarily at the amide and ester linkages and adjacent to the secondary amine. Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the secondary amine nitrogen is a common pathway for amines. miamioh.edu
Amide Bond Cleavage: The amide bond can cleave, leading to fragments corresponding to the acylium ion and the amine portion of the molecule.
Loss of Small Molecules: Neutral losses, such as the loss of the methoxy (B1213986) group from the ester, are also expected.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the identity of this compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in this compound Conformational Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the structural analysis of small molecules, offering an additional dimension of separation based on molecular size, shape, and charge. nih.govresearchgate.net In the context of pharmaceutical impurity profiling, IMS-MS provides invaluable insights into the conformational landscape of impurities like this compound.
The principle of IMS involves measuring the velocity of an ion in a buffer gas under the influence of an electric field. This mobility is converted into a rotationally averaged collision cross-section (CCS), a parameter that is directly related to the ion's three-dimensional structure. nih.gov When coupled with high-resolution mass spectrometry, this technique allows for the separation of isomers, isobars, and conformers—species that are indistinguishable by mass alone. researchgate.netresearchgate.net
For this compound, IMS-MS can be instrumental in:
Conformational Profiling: Identifying the presence of different stable conformers. The conformational flexibility of an impurity can impact its toxicological profile and reactivity.
Isomer Separation: Distinguishing this compound from any potential structural isomers that may arise during synthesis or degradation.
Enhanced Purity Assessment: By resolving co-eluting or isobaric species from the main impurity peak in a liquid chromatography separation, IMS-MS provides a higher degree of confidence in purity assessments.
While specific CCS values for this compound are not widely published, the application of IMS-MS would follow a well-established workflow. The analysis can separate ions based on their drift time through a gas-filled cell before they enter the mass spectrometer. researchgate.net This allows for the generation of mass-to-charge versus drift time plots, which can reveal structurally distinct species even under a single chromatographic peak.
Table 1: Conceptual IMS-MS Data for Potential Conformers of this compound
| Putative Conformer | Mass-to-Charge Ratio (m/z) | Drift Time (ms) | Collision Cross-Section (CCS) (Ų) |
| Conformer 1 (Compact) | Same as Impurity A | Shorter | Smaller |
| Conformer 2 (Extended) | Same as Impurity A | Longer | Larger |
This ability to probe the gas-phase structure of molecules makes IMS-MS a unique and powerful tool for in-depth characterization, contributing to a more profound understanding of the impurity's physicochemical properties. nih.gov
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern pharmaceutical analysis. ijfmr.comresearchgate.net They provide the sensitivity, selectivity, and structural information required for the robust analysis of trace-level impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the detection and quantification of pharmaceutical impurities due to its exceptional sensitivity and specificity. farmaciajournal.comijsdr.org For this compound, LC-MS/MS methods are developed to achieve low limits of quantification (LOQ), often in the nanogram-per-milliliter (ng/mL) range. nih.govresearchgate.net
A typical LC-MS/MS method involves:
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from the Articaine API and other related substances. farmaciajournal.comresearchgate.net
Ionization: The column effluent is directed to an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates protonated molecular ions [M+H]+. ijsdr.orgijprajournal.com
Tandem Mass Spectrometry: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process provides outstanding selectivity and minimizes matrix interference.
Studies on the parent compound, Articaine, have established LC-MS/MS methods with LOQs as low as 0.8 ng/mL in biological matrices. nih.gov Similar sensitivity is achievable for its impurities in bulk drug substances.
Table 2: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 100 x 3.0 mm, 1.7 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water nih.govresearchgate.net |
| Flow Rate | 0.3 - 0.5 mL/min nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| MS/MS Transition | Precursor Ion (m/z of Impurity A) → Product Ion (Specific fragment m/z) |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | Typically < 1 ng/mL nih.gov |
The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for routine quality control and stability testing of Articaine. rsisinternational.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. rsisinternational.orgthermofisher.com While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS can be crucial for identifying and quantifying other trace-level components related to it, such as precursors, synthetic intermediates, or certain degradation products. shimadzu.com
For non-volatile analytes, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. The high separation efficiency of capillary GC columns combined with the confident identification provided by mass spectrometry makes this a valuable method for comprehensive impurity profiling. thermofisher.com The Thermo Scientific Q Exactive GC Orbitrap mass spectrometer, for instance, enables high-resolution, accurate-mass measurements that allow for the clear assignment of elemental compositions for unknown compounds. thermofisher.com
Table 3: General GC-MS Parameters for Trace Impurity Analysis
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m × 0.25 mm I.D. × 0.25 µm film) thermofisher.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) thermofisher.com |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 50 to 320 °C at 20 °C/min) thermofisher.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or High-Resolution Orbitrap |
GC-MS is particularly effective for detecting genotoxic impurities, which have very low permissible limits, and its high sensitivity is essential for ensuring these are controlled. shimadzu.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents the ultimate hyphenated technique for the unambiguous structural elucidation of unknown impurities. ijfmr.commdpi.com It directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. semanticscholar.org
When an unknown impurity like this compound is detected by LC-MS, its molecular weight and formula can often be determined, but its exact isomeric structure remains unknown. LC-NMR can resolve this ambiguity. The process can be performed in several modes:
On-flow Mode: Suitable for relatively concentrated analytes, where NMR spectra are acquired continuously as the peak elutes.
Stopped-flow Mode: For trace components like impurities, the chromatographic flow is halted when the impurity peak reaches the NMR flow cell. This allows for the acquisition of more sensitive and information-rich 2D NMR spectra (e.g., COSY, HSQC, HMBC) over an extended period, which is essential for piecing together the molecular structure. nih.gov
LC-SPE-NMR: An offline approach where eluted peaks are trapped on solid-phase extraction (SPE) cartridges, concentrated, and then eluted with a deuterated solvent into the NMR spectrometer for analysis. mdpi.com
LC-NMR is a powerful, albeit less common, tool that is typically reserved for the critical task of identifying and characterizing novel or significant unknown impurities discovered during drug development. semanticscholar.orgnih.gov
Method Development and Validation Protocols for this compound Analysis
The development and validation of analytical methods for impurities are governed by strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH). pharmafocusasia.com The goal is to create a robust, reliable, and accurate method suitable for its intended purpose. globalresearchonline.net
Achieving optimal selectivity and specificity is the most critical aspect of method development for impurity analysis. Selectivity ensures that the analytical signal is free from interference from other components in the sample, while specificity is the ultimate proof that the method can unequivocally assess the analyte.
For an LC-based method for this compound, research into the following parameters is crucial:
Column Chemistry: Screening various stationary phases (C18, C8, Phenyl-Hexyl, etc.) is performed to find the optimal retention and selectivity for Impurity A relative to the Articaine API.
Mobile Phase Composition:
pH: The pH of the aqueous mobile phase is adjusted to control the ionization state of Articaine and its impurities, which dramatically affects retention and peak shape.
Organic Modifier: The type (e.g., acetonitrile, methanol) and concentration of the organic solvent are optimized to achieve the desired retention time and resolution.
Buffer: The choice and concentration of a buffer are critical for maintaining a stable pH and achieving reproducible chromatography.
Gradient Profile: The slope of the elution gradient is fine-tuned to ensure that all impurities, including early and late eluting ones, are well-separated from the main peak and each other.
Temperature: Column temperature is optimized to improve peak efficiency and adjust selectivity.
Specificity is formally demonstrated through forced degradation studies. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The developed method must be able to separate this compound from the API and all significant degradation products, proving its stability-indicating nature.
Table 4: Key Parameters Investigated During Method Development for Selectivity
| Parameter | Variables Explored | Goal |
| Stationary Phase | C18, C8, Phenyl, Embedded Polar Groups | Achieve differential retention between API and Impurity A |
| Mobile Phase pH | 2.5 - 7.0 | Optimize ionization state for best peak shape and resolution |
| Organic Solvent | Acetonitrile, Methanol | Fine-tune elution strength and selectivity |
| Column Temperature | 25°C, 30°C, 35°C, 40°C | Improve efficiency and adjust retention times |
| Detector Wavelength (UV) | 200 - 400 nm scan | Select wavelength of maximum absorbance for impurity detection |
Through systematic investigation of these parameters, a robust and specific analytical method can be developed and subsequently validated to ensure the quality and safety of Articaine.
Evaluation of Linearity and Range for this compound Quantification
Linearity studies are performed to demonstrate that the analytical method yields results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this range must, at a minimum, span from the limit of quantification (LOQ) to 120% of the specification limit.
The linearity of the HPLC method for this compound was evaluated by preparing a series of standard solutions at different concentrations. Typically, five to six concentration levels are analyzed. The peak area response for this compound is plotted against the corresponding concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is generally a correlation coefficient (r²) of not less than 0.99.
Table 1: Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Mean Peak Area* |
|---|---|---|
| 1 (LOQ) | 0.15 | 1850 |
| 2 | 0.75 | 9350 |
| 3 | 1.50 | 18700 |
| 4 | 2.25 | 28100 |
| 5 | 3.00 | 37450 |
| 6 | 3.60 | 44900 |
*Mean of three replicate injections.
Regression Analysis Results:
The results demonstrate a strong linear relationship between the concentration of this compound and the instrument response across the established range, meeting the typical acceptance criteria.
Assessment of Precision and Accuracy for this compound Measurements
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. For validation purposes, repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) are most commonly evaluated. Precision is expressed as the Relative Standard Deviation (%RSD).
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). Accuracy is calculated as the percentage of recovery. According to regulatory guidance, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ui.ac.id
Table 2: Precision and Accuracy Data for this compound
| Concentration Level (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|---|
| 0.75 | 2.1% | 2.8% | 98.5% |
| 1.50 | 1.5% | 2.2% | 101.2% |
| 2.25 | 1.2% | 1.9% | 99.8% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise. The recovery values, which are within the typical acceptance range of 80.0% to 120.0% for impurities, confirm the accuracy of the analytical method for the quantification of this compound.
Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org
These limits can be determined using several methods, including:
Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ. impactfactor.org
Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the slope of the linearity curve and the standard deviation of the response. tbzmed.ac.ir
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 3: LOD and LOQ for this compound
| Parameter | Method | Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 |
The determined LOQ was confirmed by analyzing samples at this concentration, which provided acceptable precision and accuracy. These sensitivity levels are adequate for the intended purpose of quantifying this compound at its specified limits in the drug substance.
Synthesis and Characterization of Articaine Impurity a Reference Standards
Design and Optimization of Synthetic Routes for Articaine (B41015) Impurity A
Articaine Impurity A, chemically known as methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate, is a significant process-related impurity in the synthesis of Articaine. synzeal.comsimsonpharma.com Its formation can arise from side reactions during the manufacturing process of Articaine hydrochloride. The synthesis of a reference standard for this compound requires a carefully designed and optimized route to ensure high purity and yield.
A common synthetic approach involves the amidation of 4-methyl-3-aminothiophene-2-methyl formate (B1220265) with 2-chloro propionyl chloride, followed by an ammoniation reaction with propylamine. google.com However, this process can lead to the formation of various impurities if not carefully controlled. An alternative strategy focuses on reacting methyl 3-amino-4-methylthiophene-2-carboxylate with a suitable reagent to introduce the side chain. nih.gov Optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial to maximize the yield of the desired impurity and minimize the formation of by-products. For instance, the use of toluene (B28343) as a solvent has been reported to sometimes lead to permutoid reactions on the methyl ester group, resulting in inadequate product purity. google.com
A generalized synthetic scheme for obtaining Articaine and its related impurities often starts from key intermediates. The careful selection of starting materials and reagents is fundamental to a successful synthesis.
Purification Strategies for this compound Reference Material Preparation
The purification of the synthesized this compound is a critical step in the preparation of a high-quality reference standard. The crude product obtained from the synthesis typically contains unreacted starting materials, reagents, and other side products. Therefore, robust purification strategies are necessary to achieve the high purity required for a reference material, often exceeding 99%. nacchemical.com
Common purification techniques for organic compounds like this compound include:
Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical. A typical procedure might involve dissolving the crude product in a hot solvent, such as ethanol, followed by the addition of an anti-solvent, like acetone, to induce crystallization upon cooling. google.comgoogle.com This process can effectively remove many impurities.
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, normal-phase or reversed-phase chromatography could be employed. High-performance liquid chromatography (HPLC) is often used in the final stages of purification to achieve the highest possible purity. drugfuture.com
Activated Carbon Treatment: In some cases, colored impurities or other by-products can be removed by treating a solution of the crude product with activated carbon, which adsorbs the impurities. google.com
The effectiveness of the purification process must be monitored at each step using appropriate analytical techniques, such as thin-layer chromatography (TLC) or HPLC, to ensure the desired purity is achieved.
Comprehensive Characterization of Synthesized this compound Reference Standards
Once purified, the synthesized this compound reference standard must be comprehensively characterized to confirm its identity and determine its purity. This is a regulatory requirement and essential for its use in quantitative analysis.
Purity Assessment of this compound Reference Materials
The purity of the reference standard is a critical parameter. High-performance liquid chromatography (HPLC) is the most common and powerful technique for assessing the purity of pharmaceutical reference standards. drugfuture.com A typical HPLC method for Articaine and its impurities would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). drugfuture.comantecscientific.com Detection is often performed using a UV detector at a wavelength where Articaine and its impurities have significant absorbance, such as 276 nm. drugfuture.com The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of 99% or higher is generally expected for a reference standard. nacchemical.com
Other techniques that can be used to support purity assessment include:
Melting Point: A sharp melting point range is indicative of a pure compound. For this compound, a melting point range of 173-180°C has been reported. nacchemical.com
Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to check for the presence of impurities. researchgate.net
Confirmatory Analytical Techniques for this compound Identity
The identity of the synthesized reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. nih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound. nih.govgoogle.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) can be used. google.comresearchgate.net The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. google.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the amine, amide, ester, and thiophene (B33073) ring functional groups. google.com
The combined data from these analytical techniques provides a comprehensive characterization of the this compound reference standard, confirming its identity and establishing its purity. This well-characterized reference material is then suitable for use in the quality control of Articaine hydrochloride drug substance and drug products.
Mechanistic Studies on Articaine Impurity a Control and Mitigation
Process Analytical Technology (PAT) Applications for In-Process Monitoring of Articaine (B41015) Impurity A
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The primary goal of implementing PAT is to enhance process understanding and build quality into the product by design, rather than relying solely on end-product testing. For Articaine Impurity A, PAT provides the tools for real-time, in-process monitoring, allowing for immediate corrective actions to prevent its formation or accumulation.
The practical implementation of PAT involves integrating online or inline analytical instruments into the manufacturing process. Spectroscopic and chromatographic techniques are particularly valuable. For instance, in-line High-Performance Liquid Chromatography (HPLC) can be used to divert small samples from the reaction vessel, providing near real-time data on the concentration of Articaine, its reactants, and the level of Impurity A. This allows chemists to track the reaction kinetics and the impurity profile as the synthesis progresses.
Spectroscopic tools such as Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can also be employed directly within the reactor via probes. These methods monitor the concentration of key chemical species by measuring their characteristic absorption of infrared light, offering a non-destructive and continuous data stream. By developing a chemometric model that correlates spectral data with the concentration of this compound, manufacturers can maintain a constant watch on its levels, ensuring they remain below the specified threshold.
Table 1: Potential PAT Tools for In-Process Monitoring of this compound
| PAT Tool | Measurement Principle | Application for this compound | Advantage |
| In-line HPLC | Chromatographic Separation | Quantifies the concentration of Impurity A relative to the API and other components in the reaction mixture. | High specificity and sensitivity for accurate quantification. |
| In-situ FTIR/NIR | Vibrational Spectroscopy | Monitors functional group changes in real-time to track the formation of Impurity A. | Non-destructive, continuous, real-time data stream without sampling. |
| Raman Spectroscopy | Light Scattering | Provides information on the molecular structure and can distinguish between the API and closely related impurities. | Can be used in aqueous solutions and is insensitive to water, making it suitable for many reaction media. |
Design of Experiment (DoE) Approaches for this compound Reduction in Synthesis
Design of Experiments (DoE)
Regulatory Science and Advanced Research Considerations for Articaine Impurity a
Research Approaches to Pharmacopeial Compliance for Articaine (B41015) Impurity A (e.g., USP, EP)
Compliance with pharmacopeial monographs from bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is a fundamental requirement for the quality control of Articaine and its impurities. These monographs provide the official standards for identity, strength, quality, and purity.
Articaine Impurity A is recognized by both major pharmacopoeias, although the nomenclature may differ slightly. In the EP, it is referred to as "this compound CRS" (CRS for Chemical Reference Standard), with the chemical name methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate. lgcstandards.comedqm.eusimsonpharma.com The USP lists it as "Articaine Related Compound A," with the chemical name Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate. synzeal.comusp.orgsigmaaldrich.com Both pharmacopoeias provide characterized reference standards to be used for analytical purposes, such as method development, validation, and routine quality control testing. axios-research.comsynzeal.comsigmaaldrich.com
These reference standards are essential for the accurate identification and quantification of the impurity in both the Articaine drug substance and the final drug product. synzeal.compharmacompass.com The monographs outline the specific chromatographic methods to be used and set acceptance criteria for the levels of specified impurities. Research to ensure compliance involves validating that the analytical procedures are suitable for their intended purpose, including being specific for the detection and quantification of this compound. ich.org
Table 1: Pharmacopeial Designations for this compound
| Pharmacopeia | Designation | Chemical Name |
| European Pharmacopoeia (EP) | This compound | Methyl 4-methyl-3-[[2-(propylamino)acetyl]amino]thiophene-2-carboxylate edqm.eusynzeal.com |
| United States Pharmacopeia (USP) | Articaine Related Compound A | Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate synzeal.comusp.org |
Interpretation and Application of ICH Guidelines (e.g., Q3A, Q3B) in this compound Research
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. The key guidelines applicable to this compound are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). ich.orgfda.gov These guidelines establish a framework for the reporting, identification, and qualification of impurities based on scientific principles and risk assessment. jpionline.orgjpionline.org
The guidelines introduce three critical thresholds:
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established.
These thresholds are not fixed values but depend on the maximum daily dose (MDD) of the drug. ich.orgpda.org For this compound, which is an organic impurity, research focuses on developing analytical methods sensitive enough to detect and quantify it at or below the reporting threshold. jpionline.org If the level of this compound exceeds the identification threshold in any batch, its structure must be confirmed. ich.org Should it exceed the qualification threshold, comprehensive toxicological studies may be required to demonstrate its safety at that level. jpionline.orgpda.org
In some cases, even if an impurity is below the qualification threshold, its potential for mutagenicity may be assessed, sometimes using in silico (computer-based) toxicology prediction tools. fda.gov If a nitrosamine (B1359907) impurity, for example, is found to be non-mutagenic, it may be controlled according to the less stringent ICH Q3A/B guidelines. usp.orgmedicinesforeurope.com
Table 2: Example ICH Q3A/Q3B Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table represents a simplified summary of the thresholds outlined in ICH Q3A(R2) and may vary based on specific product characteristics. ich.orgpda.org |
Computational Chemistry Approaches for this compound Studies
Computational chemistry has become an invaluable tool in pharmaceutical development, offering insights into molecular behavior and reactivity, which can be applied to the study of impurities like this compound.
In-silico Prediction of this compound Formation Pathways
In-silico (computer-based) methods can be used to predict the potential formation pathways of impurities. mdpi.com For this compound, this could involve modeling the degradation of the Articaine molecule under various stress conditions (e.g., heat, humidity, oxidation, acid/base hydrolysis) or investigating the synthetic route for potential side reactions. researchgate.netfda.gov By understanding the theoretical mechanisms that could lead to the formation of this impurity, scientists can proactively design the synthesis and storage conditions to minimize its occurrence. For instance, studies on similar local anesthetics have used computational tools to evaluate the degradation pathways of the active molecule, providing a model for how such studies could be applied to Articaine. researchgate.net These predictive models help in risk assessment and in focusing laboratory efforts on the most likely sources of impurity generation.
Molecular Modeling in this compound Conformational Analysis
Quality by Design (QbD) Principles in this compound Control Strategy Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. researchgate.netnih.govresearchgate.net The goal of QbD is to ensure that quality is built into the product by design, rather than being tested into it. researchgate.netijpsjournal.com
For this compound, applying QbD principles means developing a comprehensive control strategy based on a thorough understanding of both the product and the manufacturing process. iajps.commdpi.com This process involves several key elements:
Define a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final drug product, with a specific focus on the acceptable level of impurities. nih.gov
Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA because it has the potential to impact product safety. iajps.com
Conduct a Risk Assessment: This involves identifying and evaluating the factors that could lead to the formation of this compound. This could include raw material attributes, solvent types, reaction temperatures, or storage conditions. qbdgroup.comqbdgroup.comresearchgate.net
Develop a Control Strategy: Based on the risk assessment, a control strategy is designed to mitigate the risks. This strategy could involve tighter controls on raw materials, optimization of critical process parameters (CPPs) of the manufacturing process, and setting appropriate in-process controls and final product specifications. nih.govusp.org
By using QbD, manufacturers can establish a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within this design space ensures that the level of this compound is consistently maintained below the required thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
